molecular formula C10H9Br2N3O B2403485 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide CAS No. 2094375-45-6

2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide

Cat. No.: B2403485
CAS No.: 2094375-45-6
M. Wt: 347.01
InChI Key: AQNZECCIBSWISO-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is a heterocyclic organic compound It is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, a cyano group attached to a methylethyl group at the nitrogen atom, and a carboxamide group at the 4 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions may include stirring without solvent at room temperature or at elevated temperatures, followed by purification steps such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: Reagents such as aldehydes, ketones, and amines are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while condensation reactions can form complex heterocyclic structures.

Scientific Research Applications

2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The cyano and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromopyridine: Lacks the cyano and carboxamide groups, making it less versatile in terms of chemical reactivity.

    N-(1-Cyano-1-methylethyl)pyridine-4-carboxamide: Lacks the bromine atoms, which reduces its potential for substitution reactions.

Uniqueness

2,6-Dibromo-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide is unique due to the presence of both bromine atoms and the cyano and carboxamide groups

Properties

IUPAC Name

2,6-dibromo-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c1-10(2,5-13)15-9(16)6-3-7(11)14-8(12)4-6/h3-4H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNZECCIBSWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)C1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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